N-(4-bromophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
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Overview
Description
N-(4-bromophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both bromophenyl and methoxyphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. For instance, 4-methoxybenzohydrazide can react with a suitable carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.
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Attachment of the Bromophenyl Group: : The bromophenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a bromophenyl halide and a suitable catalyst.
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Formation of the Butanamide Linker: : The final step involves the formation of the butanamide linker, which can be achieved through an amide coupling reaction between the oxadiazole derivative and a suitable butanoic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the oxadiazole ring or the bromophenyl group, potentially leading to the formation of amine or hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amino or hydroxy derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-bromophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, oxadiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, the compound could be studied for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes or receptors, makes it a promising candidate for drug discovery and development.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide would depend on its specific biological target. Generally, oxadiazole derivatives can interact with enzymes or receptors, modulating their activity. The bromophenyl and methoxyphenyl groups may enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
- N-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
- N-(4-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Uniqueness
Compared to these similar compounds, N-(4-bromophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide may exhibit unique properties due to the presence of the bromine atom. Bromine can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for research and development.
Properties
Molecular Formula |
C19H18BrN3O3 |
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Molecular Weight |
416.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
InChI |
InChI=1S/C19H18BrN3O3/c1-25-16-11-5-13(6-12-16)19-22-18(26-23-19)4-2-3-17(24)21-15-9-7-14(20)8-10-15/h5-12H,2-4H2,1H3,(H,21,24) |
InChI Key |
TXWGTMAEGCUUJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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